4-(Aminomethyl)-5-methyl-2h-1,3-dioxol-2-one hydrochloride

Description

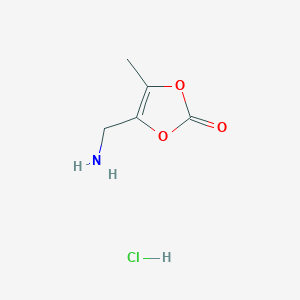

4-(Aminomethyl)-5-methyl-2H-1,3-dioxol-2-one hydrochloride is a heterocyclic organic compound featuring a dioxol-2-one ring system substituted with an aminomethyl group at position 4 and a methyl group at position 3. The hydrochloride salt form enhances its stability and solubility in polar solvents. The aminomethyl group may facilitate hydrogen bonding, influencing bioavailability or binding interactions in biological systems .

Properties

IUPAC Name |

4-(aminomethyl)-5-methyl-1,3-dioxol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3.ClH/c1-3-4(2-6)9-5(7)8-3;/h2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJUZNMMIHFBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230804-13-2 | |

| Record name | 4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-methyl-2h-1,3-dioxol-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-2h-1,3-dioxol-2-one with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are common practices to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-methyl-2h-1,3-dioxol-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

4-(Aminomethyl)-5-methyl-2h-1,3-dioxol-2-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-methyl-2h-1,3-dioxol-2-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can interact with enzymes or receptors, leading to various biochemical effects. The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Reactivity: Bromomethyl vs. Aminomethyl Analog

A closely related compound, 4-(bromomethyl)-5-methyl-2H-1,3-dioxol-2-one (EN300-1587465), shares the dioxol-2-one core but replaces the aminomethyl group with a bromomethyl substituent. Key differences include:

- Reactivity: The bromine atom in the bromomethyl derivative acts as a leaving group, making it suitable for nucleophilic substitution reactions in synthetic pathways. In contrast, the aminomethyl group in the target compound may participate in condensation or amide bond formation .

- Applications: The bromo analog is likely used as a chemical intermediate, while the amino-substituted variant could serve as a precursor for bioactive molecules or ligands.

Table 1: Substituent-Driven Properties

| Compound | Substituent | Reactivity Profile | Potential Use |

|---|---|---|---|

| 4-(Aminomethyl)-5-methyl-2H-1,3-dioxol-2-one HCl | Aminomethyl | Hydrogen bonding, nucleophilic amine | Drug design, intermediates |

| 4-(Bromomethyl)-5-methyl-2H-1,3-dioxol-2-one | Bromomethyl | Electrophilic substitution | Synthetic chemistry |

Pharmacological Potential: Dopamine Hydrochloride

Dopamine hydrochloride (4-(2-aminoethyl)pyrocatechol hydrochloride) is a structurally distinct but functionally relevant comparator. While both compounds are hydrochloride salts, dopamine’s catechol ring and ethylamine side chain enable its role as a neurotransmitter and cardiovascular drug. Key contrasts include:

- Solubility: Dopamine hydrochloride is freely soluble in water, a property critical for intravenous administration. The solubility profile of the target compound remains uncharacterized but may differ due to its non-polar dioxol-2-one ring .

- Biological Activity : Dopamine acts on adrenergic and dopaminergic receptors, whereas the target compound’s dioxol-2-one scaffold lacks documented receptor interactions.

Table 2: Pharmacological Comparison

| Compound | Core Structure | Solubility (Water) | Therapeutic Category |

|---|---|---|---|

| Dopamine HCl | Catechol + ethylamine | Freely soluble | Cardiovascular drug |

| Target Compound | Dioxol-2-one + aminomethyl | Unknown | Undefined (speculative) |

Heterocyclic Diversity: Thiazole and Pyrazole Derivatives

Compounds like N-(2-aminoethyl)-4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide hydrochloride () highlight the impact of heteroatom variation. The thiazole ring (sulfur-containing) contrasts with the dioxol-2-one (oxygen-containing) in the target compound:

- Electronic Properties : Sulfur in thiazoles increases lipophilicity and metabolic stability compared to oxygen-rich dioxol-2-ones, which may exhibit higher polarity .

- Stability : Thiazole derivatives are often resistant to oxidative degradation, whereas dioxol-2-ones may hydrolyze under acidic or basic conditions.

Biological Activity

4-(Aminomethyl)-5-methyl-2H-1,3-dioxol-2-one hydrochloride (CAS: 2230804-13-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique dioxolane structure, which may contribute to its biological activity. It is classified as harmful if swallowed and can cause skin irritation and eye damage, indicating the need for careful handling in laboratory settings .

Potential Targets

- Adenosine Kinase (AdK) Inhibition : Compounds with structural similarities have been studied for their ability to inhibit adenosine kinase, raising endogenous adenosine levels which could be beneficial in treating conditions such as seizures and neurodegenerative diseases .

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that the dioxolane scaffold may be a promising lead for anticancer drug development .

Biological Activity Data

The following table summarizes findings from studies on related compounds that may provide insights into the biological activity of this compound.

Case Studies

Several studies have highlighted the potential of compounds structurally related to this compound:

- Antitumor Activity : A study demonstrated that a compound similar to this compound exhibited significant cytotoxicity against various human cancer cell lines, indicating potential therapeutic applications in oncology .

- Neuroprotective Effects : Research into adenosine kinase inhibitors has shown promise in raising adenosine levels in the brain, which could offer neuroprotective benefits in models of neurodegeneration and seizure disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.